molecular formula C9H8BrN3O2 B577543 Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1208085-94-2

Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B577543
CAS No.: 1208085-94-2
M. Wt: 270.086
InChI Key: AUZSVVOJRQNBRH-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a versatile chemical intermediate prized in medicinal chemistry for the construction of novel imidazopyrazine scaffolds. Its significant research value stems from its role as a key precursor in the development of potent and selective modulators of the adenosine A2A receptor (A2AR) . Targeting the A2AR is a prominent therapeutic strategy across multiple disease areas. In oncology, A2AR antagonists can enhance the body's immune response against tumors and are investigated in combination with immune checkpoint inhibitors . In neuroscience, this targeting holds promise for the treatment of neurodegenerative and movement disorders such as Parkinson's disease . Furthermore, research explores applications in immune-mediated conditions, autoimmune diseases, and fibrotic diseases like those affecting the liver . The bromine moiety on the pyrazine ring offers a reactive handle for cross-coupling reactions, allowing researchers to introduce diverse structural features and fine-tune the properties of resulting compounds. This makes this compound a critical building block for generating chemical libraries in drug discovery efforts focused on the A2AR pathway.

Properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-4-13-5-7(10)11-3-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZSVVOJRQNBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679697
Record name Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208085-94-2
Record name Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3-nitropyrazine with ethyl glycinate hydrochloride in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyrazine core . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Biological Activity

Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H8BrN3O2C_9H_8BrN_3O_2 and a molecular weight of approximately 270.08 g/mol. Its structure features a bromine atom at the 6-position of the imidazo ring and an ethyl ester group at the 2-position of the carboxylic acid moiety. The presence of nitrogen heteroatoms enhances its chemical reactivity and biological activity, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit various enzymes, potentially leading to therapeutic effects against conditions like cancer and infections.
  • Binding Affinity : Studies have shown that its structural components facilitate binding to biological targets, enhancing its efficacy as a drug candidate.

Antimicrobial Activity

This compound exhibits promising antimicrobial properties. Research indicates its effectiveness against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) for certain analogs has been reported as low as 0.03 μM against Mtb H37Rv strains, suggesting strong potential for treating tuberculosis .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways. For instance, compounds derived from imidazo[1,2-a]pyrazines have shown cytotoxicity against various cancer types through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX-2 inhibition were comparable to established anti-inflammatory drugs like celecoxib, indicating its viability as an anti-inflammatory agent .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeKey Features
Ethyl 6-Bromoimidazo[1,2-a]pyridine-2-carboxylatePyridine derivativeSimilar bromination but different ring system
Methyl 5-Bromoimidazo[1,2-b]pyridine-3-carboxylatePyridine derivativeDifferent substitution pattern
Ethyl Imidazo[1,2-a]pyrazine-3-carboxylateUnbrominated variantLacks bromine; potentially different activity

The unique positioning of the bromine atom and the specific imidazo ring structure contribute to this compound's distinct properties compared to these similar compounds. Its potential for diverse biological activities makes it a valuable subject for further research.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study conducted by Abrahams et al. utilized high-throughput screening methods to identify potent inhibitors of Mtb among imidazo derivatives, with this compound showing significant activity against resistant strains .
  • Cytotoxicity in Cancer Models : Research published in various journals has documented the cytotoxic effects of this compound on human cancer cell lines. In one study, it was noted that the compound induced cell death through apoptosis pathways at concentrations that were non-toxic to normal cells .
  • Inhibition of Inflammatory Pathways : Experimental data indicated that this compound significantly reduced inflammation markers in animal models of arthritis when administered at therapeutic doses, suggesting its potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A microwave-assisted synthesis involves reacting pyrazin-2-amine (1.0 equiv.) with ethyl 3-bromo-2-oxopropanoate (1.5 equiv.) in ethanol under microwave irradiation (200 W, 150°C for 30 min). Post-reaction, purification via column chromatography (silica gel, 50% ethyl acetate in n-hexane) yields the compound with 90% efficiency. Key parameters include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions . Alternative routes may use dimethylformamide (DMF) for nucleophilic substitution at the bromine position .

Q. How is the purity and structural integrity of this compound verified?

  • Methodological Answer : Analytical techniques include:
  • 1H NMR (DMSO-d6): Peaks at δ 1.28 (t, CH3), 3.85 (q, CH2), and 4.62 (brs, NH) confirm the ester and amine groups.
  • LC-MS : Molecular ion peak at m/z 192.06 [M + H]+ validates the molecular formula (C9H8BrN3O2).
  • IR Spectroscopy : Bands at 1748 cm⁻¹ (ester C=O) and 1612 cm⁻¹ (imidazo ring stretching) confirm functional groups .

Q. What solvents and conditions are suitable for handling this compound?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reactivity. Storage under inert atmosphere (N2/Ar) at 2–8°C prevents degradation. Avoid prolonged exposure to moisture due to ester hydrolysis risks .

Advanced Research Questions

Q. How can the bromine substituent be exploited for further functionalization?

  • Methodological Answer : The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. For example:
  • Amine substitution : React with 4-methylpiperazine in DMF at 80–100°C to introduce a piperazinyl group at the 6-position, enhancing biological activity .
  • Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids to form biaryl derivatives .
    Optimization requires monitoring reaction progress via TLC and adjusting catalyst loading (e.g., CuI for Ullmann-type couplings) .

Q. What strategies resolve contradictions in biological activity data for imidazo[1,2-a]pyrazine derivatives?

  • Methodological Answer : Discrepancies in reported activities (e.g., antimicrobial vs. kinase inhibition) arise from:
  • Substitution patterns : Compare analogues like Ethyl 6-fluoroimidazo[1,2-a]pyrimidine-3-carboxylate (anti-inflammatory) and 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (anticancer) .
  • Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for ester hydrolysis in biological media.
    Use SAR (Structure-Activity Relationship) studies to isolate critical functional groups .

Q. How can computational modeling guide the design of derivatives targeting specific enzymes?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or CYP450 enzymes. Key steps:

Optimize the ligand geometry (DFT calculations at B3LYP/6-31G* level).

Simulate interactions with active-site residues (e.g., hydrogen bonding with Thr184 in EGFR kinase).

Validate predictions with in vitro enzymatic assays .

Methodological Notes

  • Troubleshooting Low Yields : If substitution reactions fail, pre-activate the bromine site with Lewis acids (e.g., ZnCl2) or switch to microwave-assisted synthesis for faster kinetics .
  • Handling Air-Sensitive Intermediates : Use Schlenk lines for reactions requiring anhydrous conditions, and characterize intermediates via in-situ FTIR .

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